

Application Notes and Protocols: Nolatrexed Dihydrochloride in Preclinical Research

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Compound of Interest

Compound Name: *Nolatrexed Dihydrochloride*

Cat. No.: *B023498*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **Nolatrexed Dihydrochloride** (also known as AG337 or Thymitaq), a non-classical, lipophilic thymidylate synthase (TS) inhibitor. This document includes summaries of in vitro and in vivo treatment schedules, detailed experimental protocols for key assays, and diagrams of the relevant biological pathway and experimental workflows.

Introduction to Nolatrexed Dihydrochloride

Nolatrexed is a quinazoline folate analog that acts as a potent, non-competitive inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.^[1] By binding to the folate cofactor site on TS, Nolatrexed depletes the intracellular pool of dTMP, leading to the inhibition of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.^[1] A key feature of Nolatrexed is its lipophilic nature, which allows it to enter cells without relying on the reduced folate carrier (RFC) transport system, a common mechanism of resistance to classical antifolates.^[1]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the reported in vitro and in vivo activities of **Nolatrexed Dihydrochloride** in various preclinical models.

Table 1: In Vitro Activity of Nolatrexed Dihydrochloride

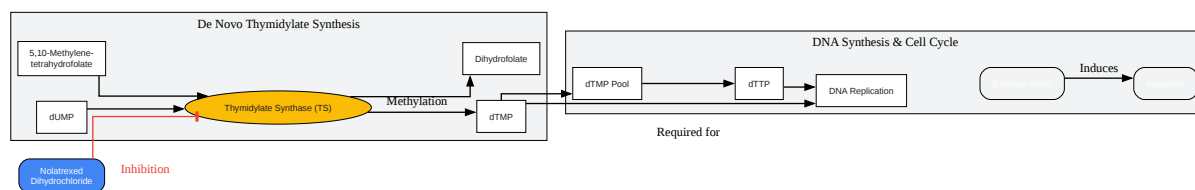
Cell Line	Cancer Type	Assay Type	Endpoint	Result
L1210	Murine Leukemia	Growth Inhibition	IC50	0.39 μ M
HT29	Human Colon Cancer	Growth Inhibition	IC50	0.17 μ M
2008	Human Ovarian Cancer	Growth Inhibition	IC50	0.65 μ M
Various Murine and Human Cell Lines	Various	Growth Inhibition	IC50 Range	0.39 - 6.6 μ M ^[1]

Table 2: In Vivo Treatment Schedules and Efficacy of Nolatrexed Dihydrochloride in a Murine Model

Animal Model	Tumor Model	Treatment Schedule	Route of Administration	Efficacy	Reference
Mice	L5178Y/TK-Lymphoma (intraperitoneal implant)	25 mg/kg, twice daily for 10 days	Intraperitoneal (i.p.)	100% cure rate	[1]
Mice	L5178Y/TK-Lymphoma (intraperitoneal implant)	50 mg/kg, once daily for 10 days	Intraperitoneal (i.p.)	100% cure rate	[1]
Mice	L5178Y/TK-Lymphoma (intraperitoneal implant)	100 mg/kg, once daily for 5 days	Intraperitoneal (i.p.)	100% cure rate	[1]
Mice	L5178Y/TK-Lymphoma (intramuscular implant)	100 mg/kg, twice daily for 5 or 10 days	Intraperitoneal (i.p.)	Active	[1]
Mice	L5178Y/TK-Lymphoma (intraperitoneal & intramuscular implant)	≥150 mg/kg, twice daily for 5-10 days	Oral (p.o.)	100% cure rates	[1]

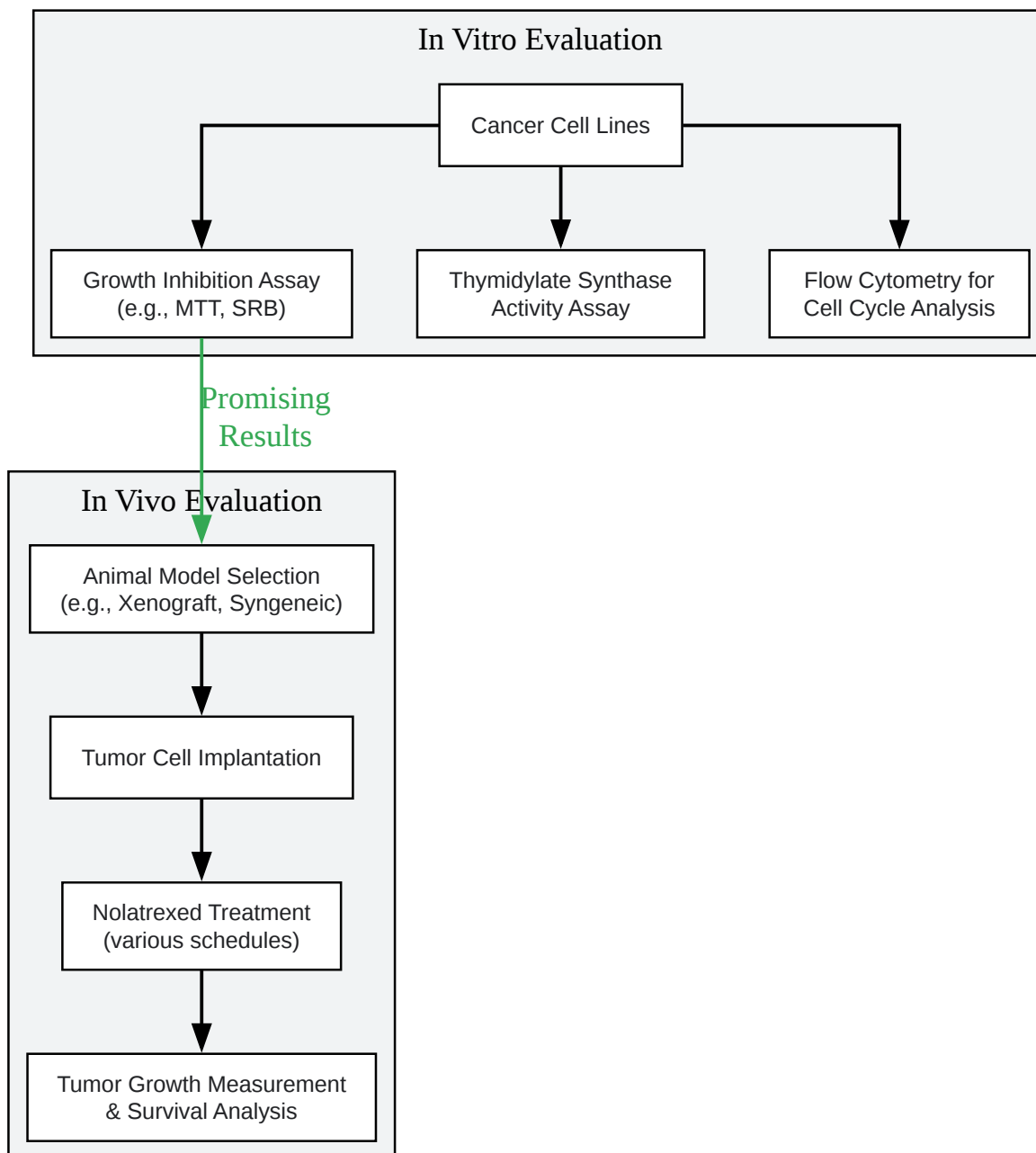
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Nolatrexed and typical experimental workflows for its preclinical evaluation.



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Caption: Mechanism of action of **Nilotrexed Dihydrochloride**.



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References

- 1. AG337, a novel lipophilic thymidylate synthase inhibitor: in vitro and in vivo preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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